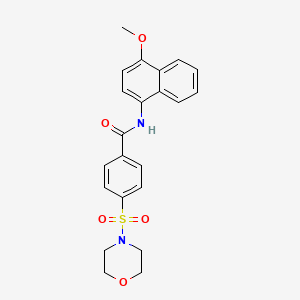
N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide
説明
N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide, also known as MN-64, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MN-64 is a selective inhibitor of the protein phosphatase 2A (PP2A), which is involved in the regulation of cell growth, differentiation, and apoptosis.
作用機序
N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide selectively inhibits the catalytic subunit of PP2A, which leads to the accumulation of phosphorylated proteins and the inhibition of cell growth and proliferation. PP2A is involved in the dephosphorylation of several key signaling molecules, including Akt, ERK, and p53, which are important for cell survival and apoptosis. N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt and ERK pathways.
Biochemical and Physiological Effects:
N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects on cells. N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt and ERK pathways. N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and tumor invasion. N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide has also been shown to protect neurons against oxidative stress and neuroinflammation by inhibiting the activation of microglia and astrocytes.
実験室実験の利点と制限
N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments, including its selectivity for PP2A and its ability to induce cell cycle arrest and apoptosis in cancer cells. N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide is also relatively stable and can be easily synthesized in large quantities. However, N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide has several potential future directions for scientific research. N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide could be used to study the role of PP2A in other biological processes, such as metabolism and immune function. N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide could also be used to investigate the potential therapeutic applications of PP2A inhibition in other diseases, such as diabetes and autoimmune disorders. Additionally, N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide could be modified to improve its solubility and reduce its toxicity, which could lead to the development of more potent and selective PP2A inhibitors for therapeutic use.
科学的研究の応用
N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide has been used in several scientific research studies to investigate the role of PP2A in various biological processes. PP2A is a key regulator of the cell cycle and has been implicated in the development and progression of several types of cancer. N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide has also been used to study the role of PP2A in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-28-21-11-10-20(18-4-2-3-5-19(18)21)23-22(25)16-6-8-17(9-7-16)30(26,27)24-12-14-29-15-13-24/h2-11H,12-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHRJUBNVQSHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360440 | |
| Record name | N-(4-Methoxynaphthalen-1-yl)-4-(morpholine-4-sulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxynaphthalen-1-yl)-4-(morpholine-4-sulfonyl)benzamide | |
CAS RN |
5362-28-7 | |
| Record name | N-(4-Methoxynaphthalen-1-yl)-4-(morpholine-4-sulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B3571478.png)
![2-(2-bromophenyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3571486.png)
![2-(4-methoxybenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3571491.png)
![2-[(2,6-dimethylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3571510.png)
![8,9-diphenyl-2-(3-pyridinyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3571514.png)
![8,8,10,10-tetramethyl-2-[(1-naphthyloxy)methyl]-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3571520.png)

![4-benzoyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3571540.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3571541.png)
![ethyl 3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzoate](/img/structure/B3571549.png)
![2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3571551.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B3571573.png)
